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Compound of Interest

Compound Name: 5-Chloro-2-(2-ethylphenoxy)aniline

CAS No.: 946727-78-2

Cat. No.: B3172433

Get Quote

Molecular Characterization, Synthesis Strategies, and Quality Control

Part 1: Chemical Identity & Molecular Weight
Analysis
The precise molecular weight is the foundational parameter for stoichiometry in synthetic

workflows. For 5-Chloro-2-(2-ethylphenoxy)aniline, the mass is derived from its specific

isotopic composition.

Physicochemical Data Table
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Parameter Value Technical Note

Chemical Name
5-Chloro-2-(2-

ethylphenoxy)aniline
IUPAC nomenclature

CAS Registry Number
Not widely listed (Analogous to

56966-48-4)

Search ID: 2035600 (Ref:

Huateng)

Molecular Formula C₁₄H₁₄ClNO

Average Molecular Weight 247.72 g/mol Used for bulk stoichiometry

Monoisotopic Mass 247.0764 Da
Used for High-Res Mass

Spectrometry (HRMS)

Physical State Off-white to pale brown solid Typical of oxidized anilines

Solubility
DMSO, Methanol, Ethyl

Acetate
Low solubility in water

Structural Breakdown & Mass Calculation
The molecular weight calculation is based on standard atomic weights (IUPAC 2021).

Carbon (C₁₄):

Hydrogen (H₁₄):

Chlorine (Cl₁):

Nitrogen (N₁):

Oxygen (O₁):

Total:247.722 g/mol

Part 2: Synthesis & Reaction Engineering
The synthesis of 5-Chloro-2-(2-ethylphenoxy)aniline relies on a Nucleophilic Aromatic

Substitution (SNAr) followed by a chemoselective reduction. This pathway ensures the integrity

of the ethyl group while installing the ether linkage.
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Synthetic Pathway Visualization (Graphviz)
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(Nitro Reduction)
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Figure 1: Two-step synthetic route via SNAr coupling and nitro-reduction.

Detailed Protocol
Step 1: Ether Coupling (SNAr)

Rationale: The nitro group at the C1 position of the benzene ring activates the ortho-chlorine

(C2) for displacement. The C5-chlorine is meta to the nitro group and remains unreactive,

preserving the correct regiochemistry.

Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 2-Ethylphenol (1.1 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).

Solvent: DMF or NMP (Polar aprotic solvents facilitate the SNAr mechanism).

Procedure:

Dissolve 2,5-dichloronitrobenzene in DMF.

Add 2-ethylphenol and K₂CO₃.

Heat to 90–100°C under nitrogen atmosphere for 4–6 hours.

Validation: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting

nitrobenzene.

Workup: Quench with water, extract with ethyl acetate, and crystallize the nitro-

intermediate.
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Step 2: Chemoselective Reduction
Rationale: The objective is to reduce the nitro group (-NO₂) to an aniline (-NH₂) without

dechlorinating the aromatic ring.

Method A (Iron/Ammonium Chloride): Preferred for preserving the Ar-Cl bond.

Reflux the nitro-intermediate in Ethanol/Water (4:1) with Fe powder (3.0 eq) and NH₄Cl

(0.5 eq) for 2 hours.

Method B (Catalytic Hydrogenation):

H₂ (1 atm), 5% Pt/C (sulfided) to prevent dehalogenation. Note: Standard Pd/C may cause

dechlorination.

Part 3: Analytical Characterization & Quality Control
To validate the identity and purity of the synthesized material, a multi-modal analytical

approach is required.[1]

HPLC Method (Purity Profiling)
This reverse-phase method separates the target aniline from the nitro-precursor and potential

phenol impurities.
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

150 mm, 3.5 µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile

Gradient
0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20

min: 90% B

Flow Rate 1.0 mL/min

Detection UV @ 254 nm (Aromatic ring) and 210 nm

Expected Retention
Product elutes earlier than the nitro-intermediate

due to the polarity of the -NH₂ group.

NMR Spectroscopy Validation
The 2-ethyl group provides a distinct signature that differentiates this molecule from other

common analogs (like the methyl or chloro variants).

¹H NMR (400 MHz, DMSO-d₆):

δ 1.10 (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

δ 2.55 (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

δ 5.20 (s, 2H): Broad singlet for the Aniline amine (-NH₂). Disappears on D₂O exchange.

δ 6.50–7.30 (m, 7H): Aromatic protons (3 on aniline ring, 4 on phenoxy ring).

Analytical Logic Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw Sample
(C14H14ClNO)

HPLC-UV
(Purity Check)

LC-MS (ESI+)
(Identity Check)

1H NMR
(Structural Confirmation)

Target > 98%
No Nitro Precursor

[M+H]+ = 248.08
Isotope Pattern 3:1 (Cl)

Ethyl Triplet/Quartet
Confirmed

Click to download full resolution via product page

Figure 2: Analytical workflow for validating molecular identity and purity.

Part 4: Handling and Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to

oxidation (browning) upon exposure to air and light.

Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves,

safety glasses).

Stability: Stable in neutral and basic solutions. Avoid strong oxidizing agents which may

convert the aniline to a nitroso or nitro species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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